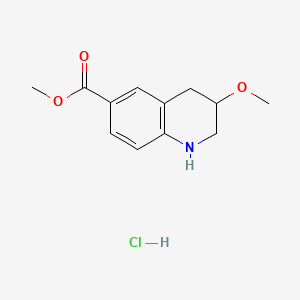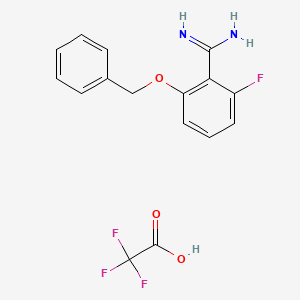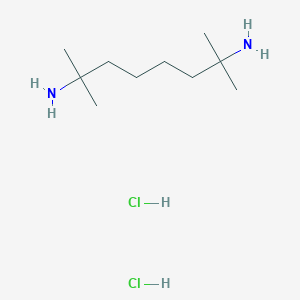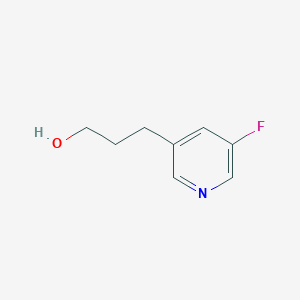
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a cyclobutane derivative, characterized by a four-membered ring structure with an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2,2-dimethyl-4-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of ethyl 2,2-dimethyl-4-hydroxycyclobutane-1-carboxylate.
Substitution: Formation of ethyl 2,2-dimethyl-4-aminocyclobutane-1-carboxylate or ethyl 2,2-dimethyl-4-thiocyclobutane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and pathways. Its reactivity with enzymes and proteins can lead to changes in their activity and function, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
Ethyl 2,2-dimethylcyclobutane-1-carboxylate: Lacks the ketone group, making it less reactive in oxidation and reduction reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
2,2-Dimethyl-4-oxocyclobutane-1-carboxylic acid: The carboxylic acid form, which is more acidic and can participate in different types of reactions compared to the ester.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-12-8(11)7-6(10)5-9(7,2)3/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
QPSMOCZQGIOYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=O)CC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)

![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)



![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
